molecular formula C10H7F2NO2 B11893790 2-(Difluoromethoxy)-8-hydroxyquinoline

2-(Difluoromethoxy)-8-hydroxyquinoline

Cat. No.: B11893790
M. Wt: 211.16 g/mol
InChI Key: XXZAIXGECLHHPQ-UHFFFAOYSA-N
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Description

2-(Difluoromethoxy)-8-hydroxyquinoline is a chemical compound that has garnered interest in various scientific fields due to its unique properties. This compound features a quinoline core substituted with a difluoromethoxy group at the 2-position and a hydroxyl group at the 8-position. The presence of the difluoromethoxy group imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Difluoromethoxy)-8-hydroxyquinoline typically involves the introduction of the difluoromethoxy group onto a quinoline precursor. One common method involves the reaction of 8-hydroxyquinoline with difluoromethylating agents under controlled conditions. The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like dimethyl sulfoxide (DMSO) to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-(Difluoromethoxy)-8-hydroxyquinoline can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the hydroxyl group yields quinone derivatives, while nucleophilic substitution can introduce various functional groups onto the quinoline ring, enhancing its chemical diversity .

Scientific Research Applications

2-(Difluoromethoxy)-8-hydroxyquinoline has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Difluoromethoxy)-8-hydroxyquinoline involves its interaction with specific molecular targets. The difluoromethoxy group enhances the compound’s ability to form hydrogen bonds and interact with biological macromolecules. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects. The compound’s ability to chelate metal ions also plays a role in its mechanism of action, particularly in inhibiting metalloproteinases and other metal-dependent enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Difluoromethoxy)-8-hydroxyquinoline is unique due to the presence of both the difluoromethoxy and hydroxyl groups on the quinoline core. This combination enhances its chemical reactivity and biological activity, making it a versatile compound for various applications. The difluoromethoxy group, in particular, provides unique electronic properties that differentiate it from other fluorinated compounds .

Properties

Molecular Formula

C10H7F2NO2

Molecular Weight

211.16 g/mol

IUPAC Name

2-(difluoromethoxy)quinolin-8-ol

InChI

InChI=1S/C10H7F2NO2/c11-10(12)15-8-5-4-6-2-1-3-7(14)9(6)13-8/h1-5,10,14H

InChI Key

XXZAIXGECLHHPQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)O)N=C(C=C2)OC(F)F

Origin of Product

United States

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